molecular formula C16H19BN4O4 B14780012 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide

Cat. No.: B14780012
M. Wt: 342.2 g/mol
InChI Key: IMNIOJFEKVYSBO-UHFFFAOYSA-N
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Description

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide is an organic compound that features a pyridazine ring, a pyridine ring, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated pyridine.

    Boronate Ester Formation: The boronate ester group is introduced through a borylation reaction, often using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyridazine and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, a pyridine ring, and a boronate ester group. This structural arrangement provides a versatile platform for various chemical modifications and applications, distinguishing it from other boron-containing compounds.

Properties

Molecular Formula

C16H19BN4O4

Molecular Weight

342.2 g/mol

IUPAC Name

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C16H19BN4O4/c1-15(2)16(3,4)25-17(24-15)12-9-10(7-8-18-12)19-14(23)11-5-6-13(22)21-20-11/h5-9H,1-4H3,(H,21,22)(H,18,19,23)

InChI Key

IMNIOJFEKVYSBO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=NNC(=O)C=C3

Origin of Product

United States

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